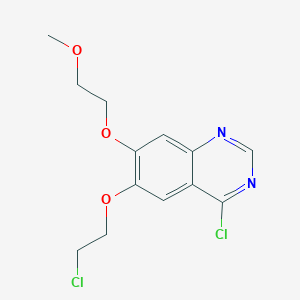

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Description

BenchChem offers high-quality 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORJMEOQKVOQBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596527 |

Source

|

| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-19-2 |

Source

|

| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

Introduction: Unveiling the Therapeutic Potential of a Quinazoline-Based Kinase Inhibitor

In the landscape of modern oncology, the quinazoline scaffold has emerged as a cornerstone in the development of targeted cancer therapies.[1][2] These heterocyclic compounds have demonstrated remarkable efficacy as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[3] 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a notable member of this class, recognized as a key intermediate in the synthesis of potent tyrosine kinase inhibitors.[4] This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, offering a roadmap for researchers and drug development professionals to elucidate and validate its therapeutic potential.

The central hypothesis guiding our investigation is that 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline functions as an ATP-competitive inhibitor of EGFR, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival. This mechanism is shared by several clinically approved quinazoline-based drugs, such as lapatinib and dacomitinib, which serve as valuable comparators in our analysis.[5][6][7][8][9][10][11][12][13][14]

The Quinazoline Core and Its Interaction with the EGFR Kinase Domain

The quinazoline ring system provides a rigid and versatile scaffold that can be functionalized to achieve high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.[1] The substituents at the 6- and 7-positions of the quinazoline ring, in this case, a 2-chloroethoxy and a 2-methoxyethoxy group respectively, play a crucial role in modulating the compound's potency and selectivity. The chlorine atom at the 4-position is a key reactive site, often serving as a leaving group for the introduction of various amine-containing pharmacophores to enhance target engagement.

The proposed mechanism of action involves the compound binding to the intracellular ATP-binding site of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades.[6][7] Consequently, the aberrant signaling that drives tumor growth in EGFR-dependent cancers is abrogated.

Elucidating the Mechanism of Action: A Multi-Faceted Experimental Approach

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols are designed to provide a comprehensive understanding of the compound's biological activity, from its effects on cell viability to its direct interaction with the target protein.

Assessing Cellular Viability and Proliferation

The initial step in characterizing the biological activity of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is to determine its effect on the viability and proliferation of cancer cell lines known to be dependent on EGFR signaling (e.g., A431, NCI-H1975). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[15][16][17][18][19]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15][18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline in EGFR-Dependent Cancer Cell Lines

| Cell Line | EGFR Status | IC50 (µM) |

| A431 | Wild-type, overexpressed | [Data to be generated] |

| NCI-H1975 | L858R/T790M mutant | [Data to be generated] |

| PC-9 | Exon 19 deletion | [Data to be generated] |

| Control Cell Line (e.g., MCF-7) | Low EGFR expression | [Data to be generated] |

Probing Target Engagement and Downstream Signaling

Western blotting is an indispensable technique to visualize the inhibition of EGFR phosphorylation and the subsequent dampening of downstream signaling pathways.[20][21][22] This provides direct evidence of the compound's on-target activity within the cellular context.

Experimental Protocol: Western Blot Analysis of EGFR Signaling Pathway

-

Cell Treatment and Lysis: Treat EGFR-dependent cancer cells with varying concentrations of the compound for a specified time (e.g., 2-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

-

Wash and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Mandatory Visualization: EGFR Signaling Pathway and Point of Inhibition

Caption: EGFR signaling and inhibition by the quinazoline compound.

Direct Measurement of Kinase Inhibition

An in vitro kinase assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of EGFR.[23][24][25][26][27] This cell-free system allows for the determination of the compound's potency (IC50) against the purified kinase.

Experimental Protocol: In Vitro EGFR Kinase Assay

-

Reaction Setup: In a microplate, combine recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and varying concentrations of the test compound.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection of Kinase Activity: Quantify the kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays that measure ADP levels.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| EGFR (Wild-type) | [Data to be generated] |

| EGFR (L858R mutant) | [Data to be generated] |

| EGFR (Exon 19 deletion) | [Data to be generated] |

| Other related kinases (e.g., HER2, VEGFR2) for selectivity profiling | [Data to be generated] |

Confirming Target Engagement in a Cellular Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that the compound binds to its intended target, EGFR, within the complex environment of a living cell.[28][29][30][31][32] The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the test compound or vehicle control.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble EGFR in the supernatant at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble EGFR as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization: CETSA Experimental Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: A Pathway to Validated Therapeutic Potential

The collective data from these experimental approaches will provide a robust and comprehensive understanding of the mechanism of action of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline. By systematically evaluating its effects on cell viability, target phosphorylation, downstream signaling, direct kinase activity, and in-cell target engagement, researchers can confidently establish its role as an EGFR inhibitor. This foundational knowledge is critical for guiding further preclinical and clinical development, ultimately paving the way for its potential application as a targeted cancer therapeutic.

References

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

-

Lapatinib - Wikipedia. [Link]

-

Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. [Link]

-

In vitro kinase assay - Protocols.io. [Link]

-

Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - JoVE. [Link]

-

MTT assay - Wikipedia. [Link]

-

What is the mechanism of Dacomitinib? - Patsnap Synapse. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. [Link]

-

Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central. [Link]

-

Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach | Bentham Science Publishers. [Link]

-

DRUG NAME: Dacomitinib - BC Cancer. [Link]

-

Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC - PubMed Central. [Link]

-

Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. [Link]

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. [Link]

-

Dacomitinib Monograph for Professionals - Drugs.com. [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. [Link]

-

In vitro NLK Kinase Assay - PMC - NIH. [Link]

-

Dacomitinib mechanism of action: irreversible pan-HER inhibition[13][33]. Abbreviations: EGFR = epidermal growth factor receptor - ResearchGate. [Link]

-

Antitumour effects and mechanisms of action of the panHER inhibitor, dacomitinib, alone and in combination with the STAT3 inhibitor, S3I-201, in human sarcoma cell lines - Spandidos Publications. [Link]

-

In vitro kinase assay - Bio-protocol. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

-

Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

-

Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. [Link]

-

How could I detect EGFR by western blot? - ResearchGate. [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. Lapatinib - Wikipedia [en.wikipedia.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 8. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bccancer.bc.ca [bccancer.bc.ca]

- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. breastcancer.org [breastcancer.org]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. MTT assay - Wikipedia [en.wikipedia.org]

- 17. MTT assay overview | Abcam [abcam.com]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. broadpharm.com [broadpharm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vitro kinase assay [protocols.io]

- 24. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro kinase assay [bio-protocol.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. revvity.com [revvity.com]

- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 30. annualreviews.org [annualreviews.org]

- 31. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. news-medical.net [news-medical.net]

- 33. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: Synthesis, Properties, and Applications in Kinase Inhibitor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Targeted Cancer Therapy

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, a substituted quinazoline derivative, holds significant importance in the field of medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its critical role as an intermediate and potential impurity in the manufacturing of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1] While primarily associated with the synthesis of erlotinib, its structural features offer insights into the broader landscape of quinazoline-based kinase inhibitors.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is essential for its effective use in synthesis and for its detection and quantification as a process impurity.

Chemical Identity

-

IUPAC Name: 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

-

CAS Number: 183322-19-2

-

Molecular Formula: C₁₃H₁₄Cl₂N₂O₃[2]

-

Molecular Weight: 317.17 g/mol [2]

-

Chemical Structure:

Physicochemical Data

Precise experimental data for this specific compound is not widely published. The following table includes available data and estimations based on closely related analogues.

| Property | Value/Information | Source/Notes |

| Appearance | White to off-white or pale yellow solid. | Based on analogues.[3] |

| Melting Point | Estimated: ~182-185 °C | Based on the melting point of the closely related 4-chloro-6,7-bis-(2-chloroethoxy)quinazoline. |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | Based on analogues.[3] |

| Stability | Store in a refrigerator, under an inert atmosphere. Hygroscopic. | General recommendation for similar chlorinated heterocyclic compounds. |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): Characteristic signals are expected around δ 3.45 (s, 3H, OCH₃), δ 4.20 (m, 4H, OCH₂CH₂Cl), and δ 8.50 (s, 1H, quinazoline H-2).[4] A detailed assignment would require further 2D NMR studies.

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak: For C₁₃H₁₄Cl₂N₂O₃, the nominal mass is 316 g/mol . In mass spectrometry, expect to observe the protonated molecule [M+H]⁺ at m/z 317, along with characteristic isotopic patterns for the two chlorine atoms.

Infrared (IR) Spectroscopy

-

Expected Absorptions: Key functional groups would give rise to characteristic IR bands, including C-Cl stretching, C-O-C (ether) stretching, C=N and C=C (aromatic) stretching, and C-H stretching vibrations.

Part 3: Synthesis and Chemical Reactivity

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is synthesized from its corresponding quinazolinone precursor. Its reactivity is dominated by the electrophilic nature of the C4 position.

Synthetic Pathway Overview

The synthesis of this compound follows a logical progression from a substituted benzaldehyde to the final chlorinated quinazoline.

Caption: Synthetic workflow for 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(2-Chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one (Precursor)

-

Rationale: This multi-step synthesis begins with the sequential etherification of 3,4-dihydroxybenzaldehyde to install the desired alkoxy side chains, followed by cyclization to form the quinazolinone core.

-

Step 1: Selective Etherification of 3,4-Dihydroxybenzaldehyde.

-

To a solution of 3,4-dihydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃).

-

Add one equivalent of 2-chloroethyl bromide and heat the reaction mixture. The regioselectivity is controlled by the stoichiometry of the alkylating agent.

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup and purify the product, 3-(2-chloroethoxy)-4-hydroxybenzaldehyde, by column chromatography.

-

-

Step 2: Second Etherification.

-

Dissolve the product from Step 1 in a suitable solvent with a base (e.g., K₂CO₃).

-

Add 2-methoxyethyl bromide and heat the mixture.

-

After completion, perform a standard workup to isolate 3-(2-chloroethoxy)-4-(2-methoxyethoxy)benzaldehyde.

-

-

Step 3: Cyclization to form the Quinazolinone Core.

-

Treat the benzaldehyde derivative from Step 2 with formamide or ammonium formate under acidic conditions.

-

Heat the reaction mixture to induce cyclization. Yields for this step typically range from 70-80%.

-

Cool the reaction and isolate the crude 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one by filtration. The product can be purified by recrystallization.

-

Protocol 2: Chlorination to 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

-

Rationale: The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group, a good leaving group, using a strong chlorinating agent. This is a critical activation step for subsequent nucleophilic substitution reactions.

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, suspend 6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4(3H)-one in a suitable solvent such as toluene.

-

Carefully add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to the suspension. A catalytic amount of DMF can be added to accelerate the reaction when using SOCl₂.

-

Heat the reaction mixture to reflux for several hours (typically 6-8 hours).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench the excess chlorinating agent, for example, by slowly adding it to ice water.

-

Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from methanol or ethanol to yield the final product with high purity (>99.5%).[4]

-

Chemical Reactivity

The primary mode of reactivity for this compound is nucleophilic aromatic substitution at the C4 and C6 chloro groups. The C4 chloro is significantly more reactive due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

Caption: Reactivity of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline.

Part 4: Role in Drug Development and Biological Significance

This compound's significance lies in its role as a key building block for potent kinase inhibitors.

Intermediate in the Synthesis of Erlotinib

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a known impurity and a potential intermediate in the synthesis of Erlotinib, an EGFR inhibitor used in cancer therapy.[1] The synthesis of Erlotinib involves the nucleophilic substitution of the 4-chloro group with 3-ethynylaniline.

Potential for Novel Kinase Inhibitor Synthesis

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding sites of various kinases.[] The reactive chloro groups on this molecule allow for the introduction of a wide array of functional groups, making it a valuable starting material for the synthesis of libraries of novel kinase inhibitors for structure-activity relationship (SAR) studies.[1][]

EGFR Signaling Pathway

The ultimate targets of drugs synthesized from this intermediate, such as erlotinib, are receptor tyrosine kinases like EGFR. Inhibition of EGFR blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: Simplified EGFR signaling pathway inhibited by Erlotinib.

Conclusion

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a molecule of significant interest to medicinal chemists and process development scientists. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its primary value lies in its role as a versatile intermediate for the synthesis of potent kinase inhibitors, most notably as a precursor and impurity in the production of erlotinib. A thorough understanding of its chemical properties and reactivity is paramount for the development of robust and efficient synthetic routes to these life-saving medicines.

References

-

GSRS. 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. (n.d.). Retrieved from [Link]

Sources

The Quinazoline Scaffold: A Privileged Core for Epidermal Growth Factor Receptor (EGFR) Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline ring system represents a cornerstone in the development of targeted cancer therapies, particularly as a scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various malignancies, most notably non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the pivotal role of the quinazoline scaffold in the design and evolution of EGFR inhibitors. We will explore the fundamental mechanism of action, delve into the structure-activity relationships (SAR) that have guided the progression from first to third-generation inhibitors, and discuss the ongoing challenges of acquired resistance. This document is intended to serve as a technical resource, synthesizing mechanistic insights with practical considerations for professionals in oncology research and drug development.

Introduction: EGFR Signaling in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family.[1][2][3] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to the extracellular domain of EGFR induces receptor dimerization.[4][5] This dimerization event triggers the intrinsic kinase activity of the intracellular domain, leading to autophosphorylation of specific tyrosine residues.[4] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[6][7][8] These pathways are crucial for regulating fundamental cellular processes like proliferation, survival, differentiation, and migration.[7][9]

In numerous cancers, aberrant EGFR activation, driven by overexpression, gene amplification, or somatic mutations within the kinase domain, leads to uncontrolled cell growth and tumor progression.[1][6][9][10] The discovery of specific activating mutations, such as the exon 19 deletion (del19) and the L858R point mutation in NSCLC, revealed an "Achilles' heel" for these tumors.[6] These mutations render cancer cells dependent on EGFR signaling for their survival, a phenomenon known as "oncogene addiction." This dependency created a clear therapeutic window for the development of targeted inhibitors that could selectively block the ATP-binding site of the EGFR kinase domain, thereby shutting down the pro-survival signaling.

Caption: Simplified EGFR Signaling Pathway leading to cell proliferation and survival.

The Quinazoline Scaffold: A Privileged Structure for EGFR Inhibition

The quinazoline core has emerged as a highly effective scaffold in the design of ATP-competitive kinase inhibitors.[10][11][12][13] Its bicyclic, nitrogen-containing heterocyclic structure provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding pocket of the EGFR kinase domain.

The general structure of a 4-anilinoquinazoline EGFR inhibitor consists of three key components:

-

The Quinazoline Core: This acts as the "anchor," mimicking the adenine ring of ATP. The N1 and N3 atoms of the quinazoline ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone amide of Methionine 793 (Met793). This interaction is a hallmark of this class of inhibitors and is essential for their potent activity.

-

The 4-Anilino Group: This moiety extends into a hydrophobic pocket within the active site. Modifications to the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties.

-

Substituents on the Quinazoline Core (Positions 6 and 7): These positions are typically decorated with small, solubilizing groups that extend towards the solvent-exposed region of the ATP-binding cleft. These substitutions are vital for optimizing drug-like properties such as solubility and cell permeability.

Caption: General binding mode of 4-anilinoquinazoline inhibitors in the EGFR ATP pocket.

The Evolution of Quinazoline-Based EGFR Inhibitors

The development of quinazoline-based EGFR inhibitors is a remarkable story of iterative medicinal chemistry, driven by the clinical challenge of acquired resistance. This evolution can be categorized into three distinct generations.

First-Generation: Reversible Inhibitors

Gefitinib and Erlotinib are the pioneering first-generation EGFR tyrosine kinase inhibitors (TKIs).[10] They feature the classic 4-anilinoquinazoline scaffold and function as reversible, ATP-competitive inhibitors.[14][15][16] These drugs exhibit significant efficacy in patients whose tumors harbor activating EGFR mutations (del19, L858R).[6]

-

Mechanism: Gefitinib and Erlotinib bind non-covalently to the ATP pocket of both wild-type and mutant EGFR, although they show higher affinity for the activated mutant forms.[14][17] The binding is driven by the key hydrogen bond to Met793 and hydrophobic interactions.[18]

-

Limitation: The clinical benefit of first-generation inhibitors is invariably limited by the development of acquired resistance. The most common mechanism, accounting for approximately 60% of cases, is a secondary point mutation in exon 20, which substitutes the "gatekeeper" threonine residue at position 790 with a bulkier methionine (T790M).[5][15] This mutation increases the affinity of the kinase for ATP, sterically hinders the binding of the inhibitors, and ultimately renders the drugs ineffective.[19][20]

Second-Generation: Irreversible Covalent Inhibitors

To overcome the resistance conferred by the T790M mutation, a new strategy was devised: irreversible inhibition. Afatinib and Dacomitinib represent the second generation of quinazoline-based inhibitors.[12][13]

-

Mechanism: These drugs retain the 4-anilinoquinazoline core for initial binding but incorporate a reactive "warhead"—typically an acrylamide group—at the 6-position of the quinazoline ring.[21] After initial reversible binding in the ATP pocket, this electrophilic group is positioned to form a covalent bond with the thiol side chain of a nearby cysteine residue at position 797 (Cys797).[21][22] This irreversible binding permanently inactivates the enzyme until a new receptor is synthesized, leading to more sustained target inhibition compared to their reversible counterparts.[23]

-

Limitation: While showing activity against some T790M-positive cells in preclinical models, second-generation inhibitors also potently inhibit wild-type EGFR.[15] This lack of selectivity leads to significant dose-limiting toxicities, such as rash and diarrhea, which are mechanism-based side effects of wild-type EGFR inhibition in the skin and gastrointestinal tract.[5] Consequently, achieving therapeutic concentrations high enough to effectively inhibit T790M in patients proved challenging.

Third-Generation: Mutant-Selective Covalent Inhibitors

The development of Osimertinib marked a paradigm shift in EGFR-targeted therapy.[24] It was specifically designed to be a third-generation inhibitor that potently and selectively targets both the initial activating mutations (del19, L858R) and the T790M resistance mutation, while largely sparing wild-type EGFR.[24][25][26]

-

Mechanism: Osimertinib's design is a masterclass in medicinal chemistry. It combines the irreversible covalent binding strategy of the second generation—targeting Cys797—with a distinct chemical scaffold (a pyrimidine core linked to an indole group) that is optimized to fit within the ATP-binding site of the T790M-mutant EGFR.[24][27] This structural optimization allows it to avoid clashing with the bulky methionine at position 790 while maintaining high affinity. Its reduced activity against wild-type EGFR translates to a significantly improved safety profile compared to second-generation inhibitors.[24][25]

-

Limitation: As with previous generations, resistance to Osimertinib eventually emerges. The most common on-target resistance mechanism is the acquisition of a tertiary mutation at the Cys797 position (most often C797S), which prevents the covalent bond formation essential for Osimertinib's activity.[5]

Table 1: Comparison of Quinazoline-Based EGFR Inhibitor Generations

| Generation | Representative Drugs | Binding Mode | Key Target Mutations | Wild-Type EGFR Inhibition | Primary Resistance Mechanism |

| First | Gefitinib, Erlotinib | Reversible | del19, L858R | High | T790M[15] |

| Second | Afatinib, Dacomitinib | Irreversible (Covalent) | del19, L858R, (some T790M) | High | T790M, C797S |

| Third | Osimertinib | Irreversible (Covalent) | del19, L858R, T790M | Low[24][25] | C797S[5] |

Experimental Protocols for Inhibitor Characterization

The evaluation of novel EGFR inhibitors requires a suite of robust biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

In Vitro EGFR Kinase Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[28]

-

Serially dilute the test inhibitor in DMSO, followed by a further dilution in kinase buffer.

-

Prepare a solution of recombinant EGFR kinase (wild-type or mutant) in kinase buffer.

-

Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in kinase buffer.[29] The ATP concentration should be at or near the Km for the enzyme.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the diluted inhibitor solution.

-

Add 10 µL of the EGFR enzyme solution to each well.

-

Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.[28]

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[28]

-

Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[29]

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Sources

- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [ouci.dntb.gov.ua]

- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. wisdomlib.org [wisdomlib.org]

- 17. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. Mechanism of the thiol-Michael addition reaction of afatinib with EGFR: A combined QM/MM study [morressier.com]

- 23. Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. youtube.com [youtube.com]

- 27. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 28. promega.com [promega.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of Lapatinib Intermediates

Introduction: The Strategic Importance of Lapatinib

Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets both the Epidermal Growth factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).[1][2][3] Its mechanism of action involves reversible blockade of the intracellular phosphorylation domains of these receptors, which are implicated in the growth of various tumor types, particularly HER2-positive metastatic breast cancer.[1][4] The intricate molecular architecture of lapatinib necessitates a multi-step synthesis, the efficiency of which hinges on the strategic preparation of its core intermediates. This guide provides an in-depth review of the prevalent and innovative synthetic routes to these key building blocks, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for researchers and drug development professionals.

Part 1: Deconstructing the Lapatinib Molecule: A Convergent Synthetic Strategy

The industrial synthesis of lapatinib is most effectively approached through a convergent strategy. This involves the independent synthesis of several key fragments, which are then strategically coupled in the final stages. This approach maximizes overall yield by allowing for the optimization of each synthetic branch separately before the crucial, and often costly, coupling steps. The primary intermediates are the quinazoline core, the substituted aniline moiety, and the furan-sulfone side chain.

Caption: Convergent synthesis strategy for Lapatinib.

Part 2: Synthesis of Key Intermediates

The Quinazoline Core: 4-Chloro-6-iodoquinazoline

4-Chloro-6-iodoquinazoline serves as the foundational scaffold of lapatinib, providing the essential heterocyclic core.[5][6] The chlorine atom at the 4-position is a crucial reactive handle for nucleophilic aromatic substitution, while the iodine at the 6-position enables palladium-catalyzed cross-coupling reactions to introduce the furan ring.[7]

Causality Behind Experimental Choices: The synthesis starts from the more stable 6-iodoquinazolin-4-ol (or its tautomer, 6-iodoquinazolin-4-one). The critical step is the conversion of the hydroxyl group into a more reactive leaving group—chlorine. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. The reaction is typically catalyzed by a small amount of dimethylformamide (DMF), which reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), the active electrophilic species that facilitates the chlorination. The use of an excess of thionyl chloride also serves as the reaction solvent. An alternative method employs oxalyl chloride, which also forms the Vilsmeier reagent with DMF.[7] Post-reaction, repeated evaporation with a high-boiling solvent like toluene is a standard technique to azeotropically remove any residual thionyl chloride, which is critical for the purity of the final product.[7]

Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline[7]

-

Reagent Charging: To a reaction flask, add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol).

-

Chlorination: Add thionyl chloride (10 mL) followed by the slow addition of dimethylformamide (DMF) (0.5 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4.5 hours. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: Cool the mixture to room temperature. Evaporate the excess thionyl chloride under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane (20 mL) and add toluene (50 mL). Evaporate the mixture to dryness under reduced pressure. Repeat this toluene azeotropic removal process one more time to ensure complete removal of residual thionyl chloride.

-

Isolation: The product, 4-chloro-6-iodoquinazoline, is obtained as a brown solid (5.2 g, 99% yield) and is often used in the next step without further purification.

| Parameter | Method 1 (SOCl₂)[7] | Method 2 (Oxalyl Chloride)[7] |

| Starting Material | 6-iodoquinazolin-4-ol | 6-iodoquinazolin-4-ol |

| Chlorinating Agent | Thionyl Chloride | Oxalyl Chloride / DMF |

| Solvent | Thionyl Chloride | 1,2-Dichloroethane (DCE) |

| Reaction Time | 4.5 hours | 4.5 hours |

| Yield | 99% | Not specified, but effective |

| Key Advantage | High yield, simple reagents | Avoids large excess of SOCl₂ |

The Sulfone Side Chain: 2-(Methylsulfonyl)ethanamine

This small, hydrophilic fragment is crucial for the pharmacological profile of lapatinib. It is introduced in the final step of the synthesis via reductive amination.[4] Its synthesis is a key industrial process.

Causality Behind Experimental Choices: A common industrial route involves the oxidation of 2-(methylthio)ethylamine.[8] Hydrogen peroxide is a green and powerful oxidizing agent. The reaction is often catalyzed by sodium tungstate, which forms a peroxotungstate species in the presence of H₂O₂, acting as the active oxygen transfer agent to convert the sulfide to a sulfone. This method is efficient and avoids the use of more hazardous or costly oxidizing agents.[8] An alternative reported synthesis involves diborane, but this reagent is costly and difficult to handle on a large scale.[9]

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)ethanamine[8]

-

Reagent Charging: In a suitable reactor, charge 2-(methylthio)ethylamine (1.00 mol), water (200 g), and sodium tungstate (0.1 g).

-

Oxidation: Heat the mixture to 50°C. Add a 30% by weight aqueous solution of hydrogen peroxide (2.05 mol) dropwise over 1 hour, maintaining the temperature at 50°C.

-

Reaction Completion: Continue stirring for an additional hour after the addition is complete.

-

Isolation: Distill off the solvent from the reaction solution under reduced pressure.

-

Purification: Perform a final distillation under high vacuum to obtain 2-(methylsulfonyl)ethanamine as a pure fraction. (Yield reported as 75.1%).

Part 3: Assembly of the Lapatinib Framework

The assembly of lapatinib from its key intermediates involves two critical C-N and C-C bond-forming reactions, followed by the final side-chain installation.

Caption: Key coupling reactions in Lapatinib synthesis.

Step 1: Nucleophilic Aromatic Substitution

The first key step is the coupling of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline.[10] This reaction proceeds via a nucleophilic aromatic substitution (SₙAr), where the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride. The reaction is typically performed at elevated temperatures in a polar solvent like isopropanol.

Step 2: Suzuki Cross-Coupling

With the aniline moiety installed, the next crucial transformation is the formation of the C6-furan bond. This is classically achieved via a palladium-catalyzed Suzuki cross-coupling reaction between the iodo-quinazoline intermediate and 5-formyl-2-furylboronic acid.[3][11]

Causality Behind Experimental Choices: The Suzuki reaction is favored for its high functional group tolerance and generally high yields. A palladium catalyst, often Pd/C for ease of removal, is essential.[11][12] A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center. The reaction is performed in an organic solvent, and upon completion, the aldehyde group is poised for the final reductive amination step.

Step 3: Reductive Amination

The final step involves installing the sulfone side chain by reacting the furan-2-carbaldehyde intermediate with 2-(methylsulfonyl)ethanamine.[4][11] This is a reductive amination, which first involves the formation of an imine intermediate, followed by its reduction to the final amine.

Causality Behind Experimental Choices: Historically, hydride reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) were used.[4] However, these reagents are hazardous and atom-inefficient. Modern, greener approaches favor catalytic hydrogenation (H₂ gas with a palladium catalyst), which produces only water as a byproduct and is more amenable to large-scale production.[4] The choice of catalyst and conditions is critical to ensure selective reduction of the imine without affecting other functional groups.

Part 4: Advances in Greener and Alternative Synthetic Routes

While the classical Suzuki coupling route is robust, research has focused on developing more sustainable and cost-effective methods.

-

Direct C-H Arylation: A significant improvement involves replacing the Suzuki coupling with a direct palladium-catalyzed C-H arylation of furfural with the bromo- or iodo-quinazoline intermediate.[4][13] This eliminates the need to pre-synthesize the organoboron reagent, thus shortening the synthesis and improving atom economy.[13]

-

Meerwein Reaction: An alternative approach avoids palladium catalysts and boronic acids altogether by utilizing a Meerwein reaction between a diazonium salt derived from a 6-aminoquinazoline precursor and furfuraldehyde.[10]

-

Aqueous Synthesis: Environmentally responsible syntheses have been developed that perform key steps in recyclable water using specialized surfactants, dramatically reducing the reliance on organic solvents.[14] One such process reduced the palladium catalyst loading from 9.2 mol% to just 500 ppm.[14]

Conclusion

The synthesis of lapatinib is a testament to the power of modern organic chemistry, relying on a convergent strategy that hinges on the efficient preparation of key intermediates. The synthesis of the 4-chloro-6-iodoquinazoline core, the installation of the aniline side chain, the palladium-catalyzed formation of the furan linkage, and the final reductive amination are all critical steps that have been extensively optimized. Ongoing research into greener alternatives, such as direct C-H functionalization and aqueous reaction media, continues to refine the synthesis, making it more sustainable, cost-effective, and environmentally responsible. This guide provides the foundational knowledge and specific protocols necessary for researchers to confidently navigate the synthesis of this important anticancer agent.

References

- What is the synthesis method of 4-Chloro-6-iodoquinazoline? - FAQ - Guidechem.

- Practical synthesis of lap

- Practical synthesis of lapatinib - ResearchG

- WO2014170910A1 - Process for the preparation of lapatinib - Google P

- Lapatinib Synthetic Routes - MedKoo Biosciences.

- Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A.

- An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing).

- THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - European Patent Office - EP 2305634 A1 - Googleapis.com.

- Synthesis of Lapatinib via direct regioselective aryl

- JP2002020365A - Method for producing 2-(methylsulfonyl)

- Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem - NIH.

- 006343 4-Chloro-6-iodoquinazoline CAS: 98556-31-1 - United St

- The Quinazoline Core: Exploring 4-Chloro-6-iodoquinazoline in Drug Discovery.

Sources

- 1. medkoo.com [medkoo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]

- 5. usbio.net [usbio.net]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]

- 11. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Activity of Quinazoline-Based Kinase Inhibitors

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific biological activity data for the compound 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline . However, the structural characteristics of this molecule— a 4-chloroquinazoline core with alkoxy substitutions at positions 6 and 7—are hallmarks of a well-established class of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

This guide, therefore, provides an in-depth analysis of the biological activity of this structural class, using established, clinically relevant quinazoline derivatives as exemplars. The principles, mechanisms, and experimental protocols described herein are directly applicable to the investigation of novel compounds like the one specified.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation for numerous approved anticancer drugs.[1][2] Its primary utility lies in its ability to function as an ATP-competitive inhibitor of tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[3] Dysregulation of these kinases, particularly EGFR, is a common driver of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[4][5]

The general structure of the user-specified compound suggests it belongs to the second generation of EGFR inhibitors. Key features include:

-

4-Chloro Group: This position is a reactive site. In many inhibitors, the chlorine is displaced by a nucleophilic residue (like a cysteine) in the kinase's active site, forming a permanent, covalent bond.[1][6]

-

6,7-Alkoxy Substitutions: The methoxyethoxy and chloroethoxy groups at positions 6 and 7 are crucial for optimizing binding affinity and pharmacokinetic properties.[7][8] These groups often form hydrogen bonds within the ATP-binding pocket of the EGFR enzyme.[7]

Clinically approved drugs like Gefitinib (first-generation) and Afatinib (second-generation) are built upon this quinazoline framework, validating its therapeutic potential.[5][7]

Mechanism of Action: Irreversible EGFR Inhibition

Based on its structure, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is predicted to function as an irreversible inhibitor of EGFR. Unlike first-generation inhibitors (e.g., Gefitinib, Erlotinib) which bind reversibly, irreversible inhibitors form a stable, covalent bond with the target enzyme, leading to sustained inactivation.[3][5]

The key steps are:

-

Competitive Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. The 6,7-dimethoxy groups enhance this affinity.

-

Covalent Bond Formation: The 4-chloroquinazoline moiety acts as a Michael acceptor. A key cysteine residue (Cys797) within the active site performs a nucleophilic attack, displacing the chlorine atom and forming a permanent covalent bond.

-

Sustained Inhibition: This irreversible binding locks the kinase in an inactive state, blocking the downstream signaling pathways that drive tumor cell proliferation and survival.[5]

This covalent inhibition is particularly effective against certain acquired resistance mutations, such as the T790M mutation, which can render first-generation inhibitors less effective.[5][7]

Caption: Preclinical evaluation workflow for a novel quinazoline kinase inhibitor.

Pharmacokinetics and Drug-Likeness

Beyond direct biological activity, the success of a quinazoline inhibitor depends on its pharmacokinetic (PK) properties. In silico and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial early steps. [9][10]These computational models predict a compound's potential for oral bioavailability, metabolic stability, and potential toxicities, guiding further chemical modifications to create a viable drug candidate. [4][9]For instance, the specific alkoxy groups at the 6 and 7 positions of the quinazoline ring are often modified to fine-tune these PK parameters. [11]

Conclusion and Future Directions

While specific data for 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is not publicly available, its structure strongly suggests it is a member of the potent class of irreversible EGFR inhibitors. Its biological activity can be thoroughly characterized using the standard biochemical and cell-based assays detailed in this guide. The key determinants of its therapeutic potential will be its potency against wild-type and clinically relevant mutant forms of EGFR, its selectivity against other kinases, and its overall pharmacokinetic profile. Future research would involve synthesizing this compound and subjecting it to the described preclinical workflow to validate its potential as a novel anticancer agent.

References

A consolidated list of all sources cited within this guide.

- In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (n.d.). Google AI.

- MTT assay protocol. (n.d.). Abcam.

- 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline - Benchchem. (n.d.). Benchchem.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Abdullahi, S. H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Scopus.

- Cighir, C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.

- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Invitrogen.

- Ghorab, M. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.

- Abdullahi, S. H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences.

- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.

- Das, D., et al. (2019). Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1. Bioorganic & Medicinal Chemistry Letters.

- Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (n.d.). Benchchem.

- Wang, S., et al. (2019).

- MTT Assay Protocol. (n.d.). Springer Nature Experiments.

- Abdullahi, S. H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents.

- Cell Viability Assays - Assay Guidance Manual. (2013).

- Zhang, H., et al. (2019). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. European Journal of Medicinal Chemistry.

- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- da Silva, A. C. S., et al. (2023). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

- EGFR Kinase Assay. (n.d.). Promega Corporation.

- Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience.

- Al-Ostath, A., et al. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules.

- Liu, X., et al. (2014). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules.

- EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.

- Devi, N. S., & Kumar, D. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini-Reviews in Medicinal Chemistry.

- Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Taibah University Medical Sciences.

- Recent advances in the biological activity of quinazoline. (n.d.). Semantic Scholar.

- Scott, J. S., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry.

- Ghorab, M. M., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry.

- Anderson, T., & McMenamin, M. G. (1980). Biological and biochemical effects of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea on two transplantable murine colon tumors. Cancer Research.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]

- 10. repository.unar.ac.id [repository.unar.ac.id]

- 11. brieflands.com [brieflands.com]

Decoding Erlotinib's Molecular Landscape: A Technical Guide to the Structure and Formation of Erlotinib Impurity F

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Erlotinib Therapy

Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] Marketed as Tarceva®, its efficacy is intrinsically linked to its purity. The manufacturing process and subsequent storage of erlotinib can, however, lead to the emergence of related substances or impurities. These impurities, even in trace amounts, can potentially alter the drug's efficacy, safety, and stability profile. Therefore, a thorough understanding of the structure and genesis of these impurities is not merely a regulatory requirement but a scientific necessity for ensuring patient safety and optimal therapeutic outcomes.

This technical guide provides an in-depth exploration of a significant and well-characterized erlotinib impurity: Erlotinib Impurity F . While various numbering conventions for impurities may exist in specific laboratory or company contexts, "Erlotinib Impurity F" is a designation recognized in resources such as the European Pharmacopoeia (EP). We will delve into its chemical architecture, plausible formation pathways, and the analytical methodologies crucial for its detection and characterization.

Unveiling the Structure of Erlotinib Impurity F

Erlotinib Impurity F is a dimeric structure, chemically identified as 6,6′,7,7′-tetrakis(2-methoxyethoxy)-4H-[3,4′-biquinazolin]-4-one .[3][4] This complex molecule is essentially formed from two quinazoline rings linked together, with one of them modified into a quinazolinone.

Core Structural Features:

-

Dimeric Nature: Unlike the monomeric structure of erlotinib, Impurity F is composed of two quinazoline-based units.

-

Quinazolinone Moiety: One of the quinazoline rings has undergone a transformation to a 4-oxo structure, forming a quinazolinone.

-

Biquinazolin Linkage: The two quinazoline systems are directly bonded, creating the biquinazolin core.

-

Methoxyethoxy Side Chains: The characteristic bis(2-methoxyethoxy) substitution pattern of erlotinib is retained on both quinazoline portions of the impurity.

The molecular formula of Erlotinib Impurity F is C28H34N4O9, with a corresponding molecular weight of approximately 570.6 g/mol .[3][4]

Potential Formation Pathways of Erlotinib Impurity F

The genesis of Erlotinib Impurity F is likely rooted in the synthetic pathway of erlotinib itself, potentially arising from side reactions of key intermediates or starting materials. While the precise, step-by-step mechanism of its formation is proprietary to manufacturing processes, a plausible hypothesis can be constructed based on the principles of organic chemistry and known reactions involved in quinazoline synthesis.

One potential route involves the self-condensation or dimerization of a reactive intermediate under specific reaction conditions, such as elevated temperatures or the presence of certain catalysts. The formation of such process-related impurities underscores the critical need for stringent control over reaction parameters during the synthesis of the active pharmaceutical ingredient (API).[5]

Logical Relationship: Synthesis and Impurity Formation

Caption: Relationship between the main synthesis pathway of Erlotinib and the potential side reaction leading to Impurity F.

Analytical Characterization of Erlotinib Impurity F

The identification and quantification of Erlotinib Impurity F necessitate the use of high-resolution analytical techniques. A combination of chromatographic and spectroscopic methods is typically employed for its unequivocal structural elucidation and routine quality control.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of erlotinib and its related impurities.[6][7] A well-developed, stability-indicating HPLC method can effectively resolve Impurity F from the parent drug and other process-related impurities.

Table 1: Typical HPLC Parameters for Erlotinib Impurity Analysis

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 (e.g., Inertsil ODS-3V, 4.6 x 250 mm, 5 µm) | Provides good retention and resolution for non-polar to moderately polar compounds like erlotinib and its impurities. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) | Allows for the effective separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30°C | Ensures reproducible retention times and peak shapes. |

| Detection | UV at 254 nm | Erlotinib and its chromophoric impurities exhibit strong absorbance at this wavelength. |

Spectroscopic Methods:

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry is invaluable for determining the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), can provide an accurate mass measurement, which is crucial for proposing the elemental composition.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of isolated impurities. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the connectivity of atoms within the molecule.[5]

Experimental Workflow: Impurity Identification and Characterization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Erlotinib EP Impurity F | 1809951-10-7 | SynZeal [synzeal.com]

- 4. alentris.org [alentris.org]

- 5. researchgate.net [researchgate.net]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Velpatasvir

A Note on Chemical Identification: The initial request specified CAS 183322-19-2. Our comprehensive search identified this number as corresponding to 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, an impurity related to the anticancer drug Erlotinib[1][2][3][4][5][6][7][8][9][10][11]. Given the scope and intended audience of this guide, a detailed monograph on a chemical impurity would be of limited utility. It is highly probable that the intended subject was the pangenotypic Hepatitis C virus (HCV) inhibitor, Velpatasvir (CAS: 1377049-84-7) , a compound of significant interest to researchers and drug development professionals. Therefore, this guide will focus on the physicochemical characteristics of Velpatasvir.

Introduction

Velpatasvir, also known by its synonym GS-5816, is a potent, direct-acting antiviral (DAA) agent that has revolutionized the treatment of chronic Hepatitis C.[12][13] It is a cornerstone of combination therapies, most notably in the fixed-dose combination with sofosbuvir, marketed as Epclusa®.[14][15] This combination therapy is lauded for its efficacy against all six major HCV genotypes.[14][15][16] Velpatasvir's therapeutic success is intrinsically linked to its molecular structure and resulting physicochemical properties, which dictate its mechanism of action, pharmacokinetic profile, and formulation requirements. This guide provides a comprehensive overview of these characteristics for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

Velpatasvir is a complex organic heteropentacyclic compound.[12] Its intricate structure, featuring multiple chiral centers, is fundamental to its high-affinity binding to its target protein.

Table 1: Chemical Identifiers for Velpatasvir

| Identifier | Value | Source(s) |

| IUPAC Name | Methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methyl-1-pyrrolidinyl]-3-methyl-1-oxo-2-butanyl}carbamate | [14] |

| CAS Number | 1377049-84-7 | [14][17][18] |

| Molecular Formula | C49H54N8O8 | [12][14][17][18] |

| Molecular Weight | 883.0 g/mol | [14][17][18] |

| Synonym | GS-5816 | [18][19] |

Physicochemical Properties

The physicochemical properties of Velpatasvir are critical determinants of its biopharmaceutical behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Velpatasvir exhibits pH-dependent aqueous solubility, a crucial factor for its oral absorption.[17][20] It is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating low solubility and low permeability.[20]

Table 2: Solubility of Velpatasvir

| Solvent/Condition | Solubility | Source(s) |

| Aqueous (pH > 5) | Practically insoluble (< 0.1 mg/mL) | [17][21] |

| Aqueous (pH 2) | Slightly soluble (3.6 mg/mL) | [17] |

| Aqueous (pH 1.2) | Soluble (> 36 mg/mL) | [17] |

| Ethanol | ~30 mg/mL | [18] |

| DMSO | ~20 mg/mL (up to 91 mg/mL with sonication) | [18][19] |

| Dimethylformamide (DMF) | ~20 mg/mL | [18] |

| Water | Insoluble | [22] |

The poor solubility of Velpatasvir above pH 5 underscores the potential for reduced absorption with concurrent use of acid-reducing agents like proton pump inhibitors.[14][21]

Physical Form and Stability

Velpatasvir is supplied as a crystalline solid.[18] While the amorphous form is also known, crystalline forms are often preferred in drug development for their stability.[23] Patents have described various crystal forms, including salts and solvates, to optimize its physical and chemical properties.[23]

Table 3: Physical and Stability Data for Velpatasvir

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [18] |

| Storage Temperature | -20°C | [18][19] |

| Stability (as solid) | ≥ 4 years at -20°C | [18] |

| UV/Vis. λmax | 269, 303, 339 nm | [18] |

Forced degradation studies have shown that Velpatasvir is susceptible to degradation under acidic, basic, and oxidative stress conditions.[24][25] This information is vital for developing stable formulations and analytical methods.

Mechanism of Action

Velpatasvir is a potent and selective inhibitor of the Hepatitis C virus non-structural protein 5A (NS5A).[12][13][14][16] NS5A is a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virions.[16] By binding to NS5A, Velpatasvir disrupts the formation of the viral replication complex, thereby halting viral proliferation.[16]

Caption: Mechanism of action of Velpatasvir.

Pharmacokinetics

The pharmacokinetic profile of Velpatasvir is characterized by rapid absorption and slow metabolism.[13][14]

-

Absorption: Peak plasma concentrations are reached approximately 3 hours after oral administration.[13][14]

-

Distribution: Velpatasvir is highly protein-bound (>99.5%).[14][17]

-

Metabolism: It is a substrate of CYP2B6, CYP2C8, and CYP3A4, with slow turnover.[14][17] The parent drug constitutes over 98% of the drug material in plasma.[17]

-

Excretion: The majority of the drug is excreted in the feces (94%), with a minimal amount in the urine (0.4%).[13][14] The biological half-life is approximately 15 hours.[13][14]

Experimental Protocols

Protocol 1: Determination of Velpatasvir Solubility

This protocol outlines a general procedure for determining the thermodynamic solubility of Velpatasvir at different pH values.

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 2.0, 5.0, 7.4) using standard laboratory procedures.

-

Sample Preparation: Add an excess amount of solid Velpatasvir to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.